Tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate
Description
Tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate (CAS: 223797-58-8) is a heterocyclic organic compound featuring a diazepane backbone (a seven-membered ring containing two nitrogen atoms) substituted with a tert-butyl carbamate group and a 6-bromopyridine-3-carbonyl moiety. Its molecular formula is C₁₆H₂₂BrN₃O₃, with a molecular weight of 384.28 g/mol . This compound is primarily utilized in pharmaceutical and chemical research as a building block for synthesizing complex molecules, particularly in medicinal chemistry for kinase inhibitors or receptor modulators. However, commercial availability of this compound has been discontinued, as noted in product listings .
Properties
IUPAC Name |
tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-4-7-19(9-10-20)14(21)12-5-6-13(17)18-11-12/h5-6,11H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBUKHATDHIPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of tert-butyl-protected diazepane derivatives, which are often modified at the 4-position to introduce functional groups for targeted applications. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Reactivity: The 6-bromopyridine-3-carbonyl group in the target compound provides a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging bromine as a leaving group . The 2-chloropyrimidinyl derivative (CAS: EN300-746418) exhibits enhanced electronic effects due to the electron-deficient pyrimidine ring, favoring nucleophilic aromatic substitutions .
Toxicity and Safety: The 3-hydroxyphenyl analog is classified under EU-GHS/CLP as acute toxicity category 4 (H302, H312, H332), requiring stringent handling protocols . No direct toxicity data is available for the bromopyridine-carbonyl derivative, but brominated aromatics generally pose higher environmental persistence risks.
Conformational Flexibility :
- The diazepane ring (7-membered) in the target compound offers greater conformational flexibility compared to the piperidine (6-membered) analog. This flexibility may influence binding affinity in drug-receptor interactions .
Research Findings and Limitations
- Synthetic Utility : The bromopyridine-carbonyl group in the target compound facilitates late-stage functionalization in drug discovery pipelines. However, its discontinued status limits current accessibility .
- Comparative Bioactivity : Direct comparative studies on biological activity (e.g., kinase inhibition) between these analogs are absent in the provided sources. Further research is needed to correlate substituent effects with pharmacological profiles.
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